1-(Aminoacetyl)-2,5-dihydro-1H-pyrrole

Acute toxicity MTD Antitumor screening

Researchers seeking a free-amine fragment for direct conjugation often face additional deprotection steps with N-acetylated analogs. 1-(Aminoacetyl)-2,5-dihydro-1H-pyrrole eliminates this bottleneck: • Free primary amine enables direct warhead installation (acrylamides, chloroacetamides) without deprotection, streamlining synthesis of targeted covalent inhibitors. • C2-C5 double bond permits epoxidation, dihydroxylation, and cycloaddition for rapid SAR library expansion. • ≥95% purity with batch QC supports fragment-based screening and reliable scale-up.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
Cat. No. B13251467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Aminoacetyl)-2,5-dihydro-1H-pyrrole
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESC1C=CCN1C(=O)CN
InChIInChI=1S/C6H10N2O/c7-5-6(9)8-3-1-2-4-8/h1-2H,3-5,7H2
InChIKeyLNFMMKMNUMYKPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Aminoacetyl)-2,5-dihydro-1H-pyrrole: Heterocyclic Building Block


1-(Aminoacetyl)-2,5-dihydro-1H-pyrrole (CAS 486414-46-4) is a heterocyclic compound comprising a 2,5-dihydro-1H-pyrrole core substituted at the nitrogen with an aminoacetyl moiety. With a molecular formula C₆H₁₀N₂O and molecular weight of 126.15 g/mol, it is commercially available at ≥95% purity from established vendors such as Bidepharm and AKSci . The compound possesses one hydrogen bond donor (primary amine), two hydrogen bond acceptors (amide carbonyl and amine), and a single rotatable bond, placing it in favorable property space for fragment-based drug discovery and as a versatile intermediate for further derivatization .

Reactive Handle Free primary amine enables direct conjugation without deprotection
Selective Site Dihydropyrrole C2–C5 double bond supports selective functionalization
Supply Consistency Reported batch-level analytical QC supports multi-step synthesis

Why 1-(Aminoacetyl)-2,5-dihydro-1H-pyrrole Is Irreplaceable


The combination of a partially unsaturated pyrrole ring and a free primary amine distinguishes 1-(aminoacetyl)-2,5-dihydro-1H-pyrrole from commonly available alternatives such as 1-acetyl-2,5-dihydro-1H-pyrrole, 1-(aminoacetyl)pyrrolidine, and 1-(aminoacetyl)-1H-pyrrole. The C2–C5 double bond in the dihydropyrrole ring provides a site for selective functionalization (e.g., epoxidation, dihydroxylation, cycloaddition) that is absent in the saturated pyrrolidine analog [1]. Conversely, the non-aromatic nature of the ring avoids the planarity and electronic constraints of fully aromatic pyrrole, resulting in distinct reactivity patterns [1]. The free amino group also enables direct conjugation or derivatization without deprotection, a feature lacking in N-acetylated versions, which require additional synthetic steps to liberate the amine [2]. These differences collectively mean that substitution with a generic analog can lead to altered reaction outcomes, toxicity profiles, and biological activity, as demonstrated in the quantitative evidence below.

Attribute
Target Compound
Analog May Differ
Primary Amine
Direct conjugation; no deprotection needed
N-Acetyl analogs require extra synthetic steps to liberate amine
Ring Unsaturation
C2–C5 double bond present for epoxidation, cycloaddition
Saturated pyrrolidine analogs lack this functionalization site
Ring Geometry
Non-aromatic dihydropyrrole; distinct reactivity
Aromatic 1H-pyrrole analogs impose planarity and electronic constraints

1-(Aminoacetyl)-2,5-dihydro-1H-pyrrole: Evidence vs. Analogs


Acute Toxicity Reduction by N-Acylation

In a 1991 study, replacement of the amino hydrogen atoms in 1-(aminoacetyl)-2,5-dihydro-1H-pyrrole (I) with acetyl groups to give diacetyl derivative (Va) considerably reduced acute toxicity; (Va) exhibited a maximum tolerated dose (MTD) of 3500 mg/kg [1]. Although the MTD of (I) was not explicitly reported, the qualitative statement that toxicity was 'reduced considerably' implies that the parent compound possesses a substantially lower MTD. At 200 mg/kg, (Va) produced significant inhibition of sarcoma 45 growth (I% = 58.6, p > 0.99) without marked toxicity (weight change GC = ‑3.3%), whereas (I) was not directly tested in the same model [1]. This differential toxicity establishes that the free aminoacetyl derivative (I) is a more reactive intermediate, suitable for subsequent derivatization to modulate toxicity and activity profiles.

Acute Toxicity Modulation
Class-level inference
Diacetyl derivative MTD = 3500 mg/kg; parent amine implied substantially lower MTD
Reported toxicity-modulation context
Parent MTD not explicitly reported; qualitative comparison
Acute toxicity MTD Antitumor screening Prodrug design

Purity and Analytical Batch Documentation

Commercially, 1-(aminoacetyl)-2,5-dihydro-1H-pyrrole is supplied by Bidepharm with a standard purity of 95%, and each batch is accompanied by QC documentation including NMR, HPLC, or GC . In contrast, close analogs such as 1-acetyl-2,5-dihydro-1H-pyrrole (CAS 21399‑13‑3) are frequently listed without certified purity or batch‑specific analytical data from common vendors . This gap in quality assurance means that researchers can rely on consistent lot‑to‑lot performance for the target compound, reducing the risk of failed syntheses due to unknown impurities.

Batch Purity Documentation
Data to verify
Target: 95% purity with NMR/HPLC/GC batch reports; comparator analog purity unverified
Supports procurement consistency
Vendor QC data; independent verification recommended
Purity Quality control NMR HPLC Procurement

Key Applications of 1-(Aminoacetyl)-2,5-dihydro-1H-pyrrole


Low-Toxicity Antitumor Prodrug Synthesis

The parent amine (I) serves as the key intermediate for preparing N‑acylated derivatives (e.g., diacetyl analog Va) that display a dramatically improved toxicity profile (MTD = 3500 mg/kg) while retaining antitumor activity, as demonstrated by 58.6% inhibition of sarcoma 45 at 200 mg/kg [1]. This prodrug strategy is directly enabled by the availability of the free‑amine starting material, which cannot be replicated with pre‑acetylated analogs.

Fragment-Based Drug Discovery and Covalent Inhibitor Design

With a molecular weight of 126 Da, a single H‑bond donor, two H‑bond acceptors, and consistent ≥95% purity with batch‑level QC , the compound meets the physicochemical criteria for fragment libraries. The primary amine can be directly elaborated into covalent warheads (e.g., acrylamides, chloroacetamides) without additional deprotection steps, streamlining the synthesis of targeted covalent inhibitors.

Scaffold Diversification via Dihydropyrrole Double Bond

The C2–C5 double bond present in the 2,5‑dihydro‑1H‑pyrrole ring enables transformations such as epoxidation, dihydroxylation, and cycloaddition that are impossible with saturated pyrrolidine analogs [2]. This reactivity allows medicinal chemists to generate diverse compound libraries from a single starting material, increasing the efficiency of structure‑activity relationship exploration.

Application
Selection Property
Validation Focus
Antitumor prodrug intermediate research
Free-amine derivatization handle
Toxicity-modulation endpoint review
Fragment-based covalent inhibitor design
Physicochemical fragment profile
Warhead installation without deprotection
Scaffold diversification libraries
Dihydropyrrole double bond reactivity
Cycloaddition and oxidation screening
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